molecular formula C15H14O3 B1585875 Ethyl 3-(naphthalen-8-yl)-3-oxopropanoate CAS No. 62071-76-5

Ethyl 3-(naphthalen-8-yl)-3-oxopropanoate

Cat. No.: B1585875
CAS No.: 62071-76-5
M. Wt: 242.27 g/mol
InChI Key: JFWSFANXHXCJOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(naphthalen-8-yl)-3-oxopropanoate is a chemical compound that likely contains a naphthalene ring, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings . The presence of the ester group (ethoxycarbonyl) and a ketone group suggests that it might have interesting reactivity.


Molecular Structure Analysis

The molecular structure of this compound is likely characterized by the presence of a naphthalene ring, an ester group, and a ketone group. These functional groups will influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the ester group could undergo hydrolysis, transesterification, or reduction reactions. The ketone group could undergo reactions such as nucleophilic addition or condensation .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the naphthalene ring would likely make the compound aromatic and relatively stable. The ester and ketone groups could influence the compound’s polarity and reactivity .

Scientific Research Applications

Synthesis and Chemical Reactivity

A novel synthetic approach has led to the creation of ethyl 2,3-dihydronaphtho[1,2-b]furan-2-carboxylate and ethyl 4′-oxospiro[cyclopropane-1,1′(4′H)-naphthalene]-2′-carboxylate derivatives. This process begins with substituted naphthalen-1-ols and ethyl 2,3-dibromopropanoate, showcasing the compound's versatility in forming complex molecular structures. The mechanism proposed for these syntheses emphasizes the compound's role in creating novel naphthofuran and spirocyclopropane derivatives, with X-ray structural analysis confirming the unique conformations of these compounds (Arrault et al., 2001).

Photodimerization and Photochemistry

Ethyl 3-(naphthalen-8-yl)-3-oxopropanoate is involved in site-directed, regiocontrolled synthesis through photodimerization in a discrete molecular solid-state assembly. This process, facilitated by specific crystal-to-crystal transformations, demonstrates the compound's utility in precise chemical synthesis and the development of advanced materials through photoreactive processes (Varshney et al., 2002).

Organic Electron Transfer and Oxidation

In the realm of organic chemistry, the compound's derivatives exhibit unique electron-transfer reduction behavior, signifying its role in oxidative self-coupling reactions. Such properties are crucial for synthesizing compounds with specific electronic configurations, illustrating its potential in creating materials with desired electronic properties (Saitoh et al., 2006).

Chromatographic and Fluorescent Applications

The reactivity of this compound derivatives extends into analytical chemistry, where it serves as a reactive agent for carboxylic acid derivatization. This application enhances ultraviolet and fluorescent detection in chromatography, underlining the compound's utility in sensitive detection methods for complex biological samples (Yasaka et al., 1990).

Antiproliferative Activities

Exploration into the natural product derivatives of this compound revealed compounds with significant antiproliferative activities against several cancer cell lines. These findings highlight its potential as a precursor in developing novel anticancer agents (Zhang et al., 2012).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound were to be used as a pharmaceutical, its mechanism of action would depend on how it interacts with biological systems. Without more specific information, it’s difficult to predict the exact mechanism of action .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it shows promise as a pharmaceutical, future research could involve studying its biological activity, optimizing its synthesis, and conducting preclinical and clinical trials .

Properties

IUPAC Name

ethyl 3-naphthalen-1-yl-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-2-18-15(17)10-14(16)13-9-5-7-11-6-3-4-8-12(11)13/h3-9H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFWSFANXHXCJOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40375047
Record name ethyl 3-(naphthalen-8-yl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62071-76-5
Record name ethyl 3-(naphthalen-8-yl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 62071-76-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A suspension of ethyl potassium malonate (3.4 g, 20.0 mmol) in acetonitrile (30.6 mL) was treated with Et3N (3.11 mL, 22.3 mmol) and MgCl2 (2.38 g, 25.0 mmol). The. resulting suspension was stirred at rt for 2.5 h, then treated with 1-naphthoylchloride (1.55 mL, 10.3 mmol) and stirred under Ar at rt overnight. The acetonitrile was removed in vacuo, toluene (14 mL) was added and the suspension was concentrated again. The residue was suspended in toluene (14 mL) and washed with 12% Aq. HCl (14.1 mL). The organic layer was removed, dried over Na2SO4, filtered and concentrated in vacuo. The residue was purified via flash chromatography (SiO2, 10% EtOAc/Heptane) to afford 3-Naphthalen-1-yl-3-oxo-propionic acid ethyl ester (1.65 g, 66%) as a 3.5:1 mixture of keto/enol isomers: 1 1H NMR (CDCl3, chemical shifts in ppm relative to TMS): 1.21 (t, 3H, ketone isomer, J=7.1 Hz), 1.36 (3 h, enol isomer,.J =7.1 Hz), 4.11 (s, 2H, ketone isomer), 4.20 (q, 2H, ketone isomer, J=7.4 Hz), 4.32 (q, 2H, enol isomer, J=7.4 Hz), 5.50 (s, 1H, enol isomer), 7.46-7.68 (m, 3H), 7.88 (d, 1H, J=8.1 Hz), 7.92 (d, 1H, J=7.3 Hz), 8.03 (d, 1H, J=8.1 Hz), 8.36 (d, 1H, enol isomer, J=8.1 Hz), 8.76 (d, 1H, J=8.1 Hz); Field Desorption Mass Spectrometry: m/z 242.
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
30.6 mL
Type
solvent
Reaction Step One
Name
Quantity
3.11 mL
Type
reactant
Reaction Step Two
Name
Quantity
2.38 g
Type
reactant
Reaction Step Two
Quantity
1.55 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 1′-acetonaphthone (28.29 g, 0.1662 mmol) and ethanol (0.5 ml) in diethyl carbonate (200 ml) was added sodium hydride (13.3 g, 60% in oil, 0.332 mol) by small portions and the mixture was stirred at 80° C. for 1.5 hrs. The reaction solution was poured into water, acidified with dilute hydrochloric acid and extracted twice with ethyl acetate. The extract was washed with water, dried over anhydrous magnesium sulfate and evaporated under reduced pressure. The residue was purified by silica gel column chromatography (hexane:ethyl acetate=20:1-6:1) to give ethyl (1-naphthoyl)acetate (38.14 g, 95%) as a yellow liquid.
Quantity
28.29 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
13.3 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-(naphthalen-8-yl)-3-oxopropanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-(naphthalen-8-yl)-3-oxopropanoate
Reactant of Route 3
Reactant of Route 3
Ethyl 3-(naphthalen-8-yl)-3-oxopropanoate
Reactant of Route 4
Reactant of Route 4
Ethyl 3-(naphthalen-8-yl)-3-oxopropanoate
Reactant of Route 5
Reactant of Route 5
Ethyl 3-(naphthalen-8-yl)-3-oxopropanoate
Reactant of Route 6
Reactant of Route 6
Ethyl 3-(naphthalen-8-yl)-3-oxopropanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.